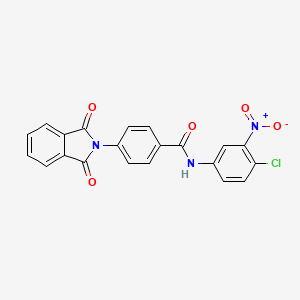

N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Description

N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a phthalimide-derived benzamide compound featuring a 4-chloro-3-nitrophenyl substituent. Phthalimide derivatives are widely studied for their diverse pharmacological and agrochemical applications, including insecticidal, anticancer, and anticoagulant activities . The synthesis of such compounds typically involves coupling phthalic anhydride with substituted benzamides or hydrazides under acidic conditions (e.g., glacial acetic acid reflux) .

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClN3O5/c22-17-10-7-13(11-18(17)25(29)30)23-19(26)12-5-8-14(9-6-12)24-20(27)15-3-1-2-4-16(15)21(24)28/h1-11H,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAHGTUKNVSLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves multi-step organic reactions One common approach is to start with the nitration of 4-chlorobenzene to introduce the nitro group This is followed by the formation of the benzamide core through an amide coupling reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Cyclization: Acidic or basic conditions, heat

Major Products Formed

Reduction: Formation of the corresponding amine derivative

Substitution: Formation of various substituted benzamides

Cyclization: Formation of polycyclic aromatic compounds

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Phthalimide-Benzamide Derivatives

Several N-(1,3-dioxoisoindolin-2-yl)benzamide derivatives (e.g., compounds 4a–4m in and 12a,b in ) share structural similarities with the target compound. Key variations lie in the substituents on the benzamide moiety:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) enhance stability and bioactivity. For instance, 4c (4-chlorophenyl) exhibits potent insecticidal activity, likely due to increased electrophilicity .

Sulfonamide vs. Benzamide Derivatives

Sulfonamide derivatives (e.g., 2c–2i in ) replace the benzamide linkage with a sulfonamide group. These compounds target coxsackievirus B3 and exhibit distinct physicochemical properties:

| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Activity |

|---|---|---|---|---|

| 2c | 4-Aminophenyl | 90 | 240–242 | Antiviral |

| 2d | 4-Cyanophenyl | 90 | 224–226 | Not specified |

| Target Compound | 4-Chloro-3-nitrophenyl | N/A | N/A | Hypothesized anticoagulant |

Comparison :

- Sulfonamides generally exhibit higher melting points (e.g., 2c : 240–242°C) due to stronger hydrogen bonding, whereas benzamides (e.g., 4c : 210°C) may offer better bioavailability .

- The benzamide scaffold in the target compound could favor anticoagulant activity, as seen in related N-aryl phthalimide benzamides .

Indolin-2-one Hybrid Derivatives

Compounds like 12a,b () incorporate an indolin-2-one scaffold, merging phthalimide and indole pharmacophores for VEGFR-2 inhibition:

| Compound ID | Substituent | IC₅₀ (nM) | Target |

|---|---|---|---|

| 12a | Unsubstituted indole | 0.82 | VEGFR-2 |

| 12b | 5-Fluoroindole | 0.75 | VEGFR-2 |

Key Difference :

- The target compound lacks the indolin-2-one moiety, suggesting divergent mechanisms (e.g., anticoagulant vs. anticancer) .

Biological Activity

N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H12ClN3O3

- Molecular Weight : 345.74 g/mol

- CAS Number : Not specified in the available literature.

The compound features a chloro-nitrophenyl group and a dioxoisoindolin moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity, particularly against breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Ki67.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell cycle progression |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cells, further promoting apoptosis.

Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal assessed the anticancer efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis indicated increased apoptosis and decreased proliferation in treated tumors.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results highlighted its potential as a novel therapeutic agent against multidrug-resistant infections.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide with high purity?

- Methodological Answer : The synthesis involves coupling 4-(1,3-dioxoisoindolin-2-yl)benzoic acid derivatives with 4-chloro-3-nitroaniline. Key steps include:

- Activation : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile to activate the carboxylic acid group for amide bond formation .

- Coupling : Stir the reaction mixture at room temperature for 24 hours, monitoring progress via TLC (chloroform/methanol 4:1).

- Purification : Isolate the product via column chromatography or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, aromatic protons from the nitrobenzamide and phthalimide moieties appear in distinct regions (δ 7.5–8.5 ppm) .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms the molecular ion peak (e.g., [M+H]+ at m/z 436.08) and fragmentation patterns .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles for stereochemical validation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., chloro, nitro, phthalimide groups) and evaluate changes in bioactivity. For example, replacing the nitro group with a methoxy group alters electron density and binding affinity .

- Computational Modeling : Use AutoDock Vina or Schrödinger Suite for molecular docking to predict interactions with targets like kinases or apoptosis regulators. Validate with in vitro enzyme inhibition assays (IC50 determination) .

- Data Correlation : Tabulate substituent effects vs. activity (e.g., IC50 values) to identify pharmacophoric features.

Q. What experimental strategies resolve contradictions in bioactivity data across assay systems?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm activity. For example, discrepancies in cytotoxicity between MTT and ATP-based assays may stem from redox interference .

- Stability Testing : Perform HPLC stability checks under assay conditions (pH, temperature) to rule out compound degradation .

- Cross-Lab Replication : Collaborate with independent labs to verify results, ensuring reproducibility .

Q. How can crystallization conditions be optimized for X-ray structure determination?

- Methodological Answer :

- Solvent Screening : Test binary systems (e.g., DMSO/water, ethanol/ethyl acetate) via vapor diffusion.

- Temperature Gradients : Slow cooling (0.1°C/min) from 40°C to 4°C enhances crystal nucleation.

- Additives : Add 5% PEG 4000 to improve crystal morphology.

- Refinement : Use SHELXL for anisotropic displacement parameter refinement, achieving R-factors < 0.05 .

Mechanistic and Application-Oriented Questions

Q. What computational approaches predict metabolic pathways and toxicity?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates metabolic sites (e.g., nitro reduction to amine) and hepatotoxicity risks .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 3A4 to predict oxidation pathways .

- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., t1/2 in human liver microsomes) .

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.